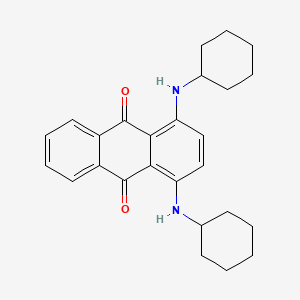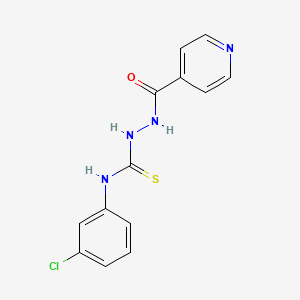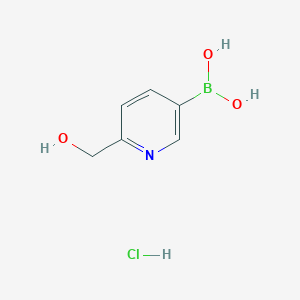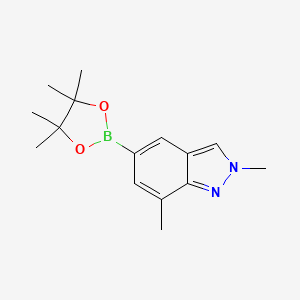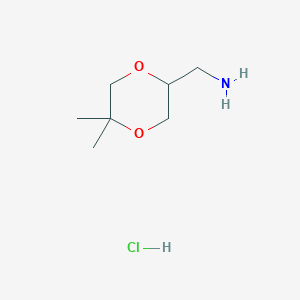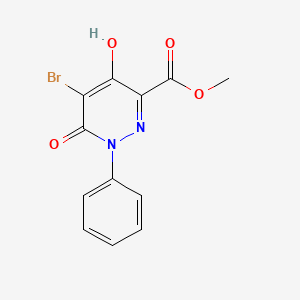![molecular formula C15H21NO4 B1651699 1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone CAS No. 132948-75-5](/img/structure/B1651699.png)
1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone is a complex organic compound with a molecular formula of C15H21NO4. This compound is characterized by the presence of a morpholine ring, a hydroxy group, and an ethanone moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone typically involves multiple steps. One common method is the reaction of 2-hydroxy-3-(4-morpholinyl)propoxybenzene with ethanone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the morpholine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-: Similar structure but with a methoxy group instead of a morpholine ring.
Ethanone, 1-(4-hydroxy-3-nitrophenyl)-: Contains a nitro group instead of a morpholine ring.
Uniqueness
1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
132948-75-5 |
|---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
1-[2-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone |
InChI |
InChI=1S/C15H21NO4/c1-12(17)14-4-2-3-5-15(14)20-11-13(18)10-16-6-8-19-9-7-16/h2-5,13,18H,6-11H2,1H3 |
InChI Key |
QGRBFZOIRDCXLZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CC=C1OCC(CN2CCOCC2)O |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(CN2CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


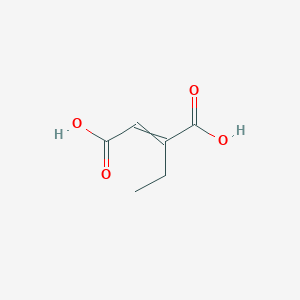
![4-[3-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid](/img/structure/B1651617.png)

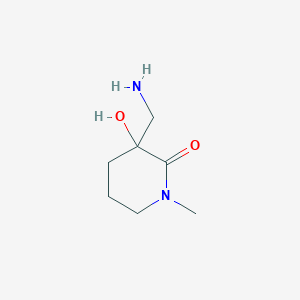
![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol](/img/structure/B1651625.png)
![Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]-](/img/structure/B1651626.png)
